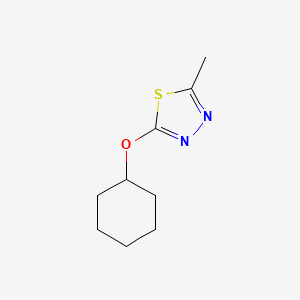

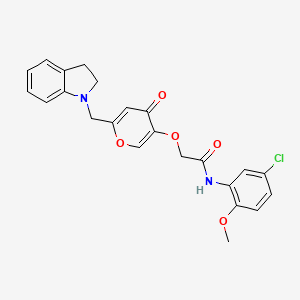

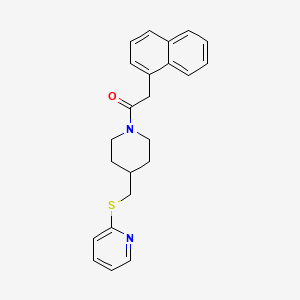

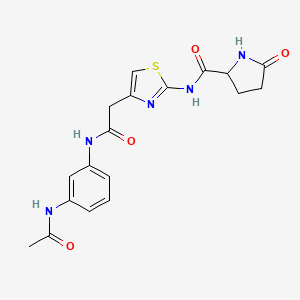

![molecular formula C17H18N4O3S B2494468 N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-50-3](/img/structure/B2494468.png)

N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, including compounds similar to N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide, typically involves multi-step chemical reactions starting from appropriate precursors. These compounds are synthesized through a series of reactions that may include condensation, cyclization, and nitration steps, employing various spectrometric techniques like IR, NMR, mass, and elemental analysis for structural confirmation (Dhiman et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized using a variety of spectrometric and crystallographic techniques. These methods provide insights into the compound's conformation, electronic distribution, and intermolecular interactions, which are crucial for understanding its reactivity and biological activity. The structural elucidation often involves single-crystal X-ray diffraction and NMR spectroscopy, highlighting the detailed molecular geometry and atomic connectivity (Gholivand et al., 2009).

Chemical Reactions and Properties

Imidazo[2,1-b]thiazole derivatives participate in a range of chemical reactions, reflecting their versatile chemical properties. These reactions can include isomerization, conjugation, and interactions with various reagents, leading to the formation of new compounds with potentially significant biological activities. The compounds’ reactivity is influenced by their molecular structure, particularly the presence of functional groups such as nitro, methoxy, and carboxamide moieties (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of imidazo[2,1-b]thiazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's stability, formulation potential, and suitability for various applications. Crystal structure analysis reveals the compound's solid-state conformation and packing, which can affect its reactivity and interaction with biological targets (Banu et al., 2010).

Chemical Properties Analysis

The chemical properties of imidazo[2,1-b]thiazole derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are critical for their application in synthesis and biological studies. These properties are influenced by the electronic structure of the molecule, which can be elucidated through spectroscopic studies. Understanding these properties is crucial for designing derivatives with enhanced activity or specificity (Belyaeva et al., 2012).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

A derivative of N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide has been synthesized and found to exhibit significant antimicrobial and antifungal activities. Specifically, certain compounds in this class demonstrated notable antibacterial and antifungal properties against a range of pathogens including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. Some derivatives also showed potent antioxidant activities, comparable to standard compounds, suggesting a potential role in combating oxidative stress-related pathologies (Dhiman, Malik, Verma, & Khatkar, 2015).

Immunological Effects

Imidazo[2,1-b]thiazole derivatives have been studied for their immunological effects, particularly on human T lymphocytes. Certain derivatives were found to modulate the expression of the CD2 receptor on trypsinized human T lymphocytes. The structural features contributing to this activity include the presence of an aryl moiety at the C-6 position with a methoxy or nitro group and an ethyl ester at the C-3 position. These findings suggest potential therapeutic applications in modulating immune responses (Harraga, Nicod, Drouhin, Xicluna, Panouse, Seillès, & Robert, 1994).

Antitumor Activity

New guanylhydrazones derived from imidazo[2,1-b]thiazoles have shown antitumor activity, with specific compounds exhibiting inhibitory effects on the mitochondrial respiratory chain Complex III. This inhibition has been associated with the induction of apoptosis in certain cancer cell lines, indicating a potential utility in cancer treatment (Andreani, Granaiola, Leoni, Locatelli, Morigi, Rambaldi, Lenaz, Fato, Bergamini, & Farruggia, 2005).

Electrophilic Substitution Studies

Studies on electrophilic substitution in imidazo[2,1-b]thiazoles have provided insights into the chemical behavior of these compounds, revealing how different substituents affect the reactivity of the molecule. This knowledge is crucial for designing derivatives with specific chemical properties and biological activities (O'daly, Hopkinson, Meakins, & Raybould, 1991).

Antitubercular Activity

Derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antitubercular activity. Some compounds have shown significant inhibitory activity against Mycobacterium tuberculosis, suggesting a potential role in combating tuberculosis, a major global health challenge (Patel, Noolvi, Sethi, Gadad, & Cameotra, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-3-4-8-18-16(22)15-11(2)20-10-14(19-17(20)25-15)12-6-5-7-13(9-12)21(23)24/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQPECCXAJLSJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2494392.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2494394.png)

![4-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2494395.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2494401.png)

![7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2494403.png)